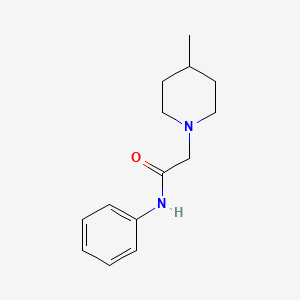![molecular formula C17H15NO5 B5810191 5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
5-[(3-phenylpropanoyl)amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-phenylpropanoyl)amino]isophthalic acid, also known as PIPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of material science, drug delivery, and biomedical engineering. PIPAA is a type of polyamino acid that possesses unique properties, such as biocompatibility, biodegradability, and stimuli-responsive behavior, which makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 5-[(3-phenylpropanoyl)amino]isophthalic acid is primarily based on its stimuli-responsive behavior, which allows it to respond to external stimuli, such as temperature, pH, and light. This compound-based drug delivery systems can be designed to release drugs in response to specific stimuli, which can improve the targeted delivery of drugs to specific tissues or cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit excellent biocompatibility and low toxicity in various in vitro and in vivo studies. This compound-based drug delivery systems have been shown to improve the therapeutic efficacy of drugs while reducing their side effects. This compound-based hydrogels have also been used for tissue engineering applications, such as wound healing and cartilage regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3-phenylpropanoyl)amino]isophthalic acid in scientific research is its biocompatibility and biodegradability, which makes it an ideal candidate for various biomedical applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can pose challenges in the synthesis and characterization of this compound-based materials.
Orientations Futures
There are several future directions for the research on 5-[(3-phenylpropanoyl)amino]isophthalic acid, including the development of new synthesis methods, the design of this compound-based materials with improved properties, and the exploration of new biomedical applications. Some of the potential future applications of this compound include the development of this compound-based biosensors, the use of this compound-based hydrogels for tissue engineering applications, and the development of this compound-based materials for drug delivery applications.
Méthodes De Synthèse
The synthesis of 5-[(3-phenylpropanoyl)amino]isophthalic acid can be achieved through several methods, including solid-phase synthesis, solution-phase synthesis, and ring-opening polymerization. The most commonly used method for synthesizing this compound is the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids, such as isoleucine and phenylalanine, in the presence of a catalyst, such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Applications De Recherche Scientifique
5-[(3-phenylpropanoyl)amino]isophthalic acid has been extensively studied for its potential applications in various fields of science, including drug delivery, tissue engineering, and biosensing. Due to its biocompatibility and biodegradability, this compound has been used as a carrier for drug delivery systems, such as micelles, nanoparticles, and hydrogels. This compound-based drug delivery systems have shown promising results in improving the therapeutic efficacy of various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
5-(3-phenylpropanoylamino)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-15(7-6-11-4-2-1-3-5-11)18-14-9-12(16(20)21)8-13(10-14)17(22)23/h1-5,8-10H,6-7H2,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMURCQDBMRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B5810125.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)



